molecular formula C11H13BrO4 B1621661 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 51490-01-8

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No. B1621661
CAS RN: 51490-01-8
M. Wt: 289.12 g/mol
InChI Key: CIYTXNZZTOVXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been used in the synthesis of heterocyclic thio ethanone derivatives. It has demonstrated utility as an effective chemical protective group, proving its importance in chemical synthesis and modification processes. It serves as a starting material for the creation of novel compounds.


Molecular Structure Analysis

The molecular formula of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is C11H13BrO4 . The InChI key is CIYTXNZZTOVXKY-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has been used in various chemical reactions. For example, it has been used in the synthesis of α,β-unsaturated ketones, which are valuable chalcone analogues .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is 289.13 g/mol . It has a melting point of 64-68°C and a boiling point of 350.7°C at 760 mmHg . The density of this compound is 1.402 .

Scientific Research Applications

Synthesis and Antifungal Activity

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has been used in the synthesis of heterocyclic thio ethanone derivatives. These compounds exhibited moderate antifungal activities, showcasing the potential of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone as a precursor in the development of antifungal agents (Yang et al., 2004).

Chemical Protective Group

This compound has demonstrated utility as an effective chemical protective group, proving its importance in chemical synthesis and modification processes. It facilitates the formation of higher yield products via halogen-exchange reactions (Li Hong-xia, 2007).

Synthesis of Novel Compounds

It serves as a starting material for the creation of novel compounds. For example, diarylmethanones have been synthesized using this compound, which were then analyzed using various spectroscopic methods to understand their structural properties (Çeti̇nkaya, 2017).

Microtubule Disruption in Cancer Treatment

In cancer research, derivatives of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone have been explored for their potential as microtubule-disrupting agents. These derivatives have shown significant anti-proliferative activity in various human cancer cell lines, offering insights into new avenues for cancer therapy (Kamal et al., 2015).

Development of Chalcone Analogues

The compound is also instrumental in the synthesis of α,β-unsaturated ketones, which are valuable chalcone analogues. These analogues are synthesized via a specific SRN1 mechanism, highlighting the compound's versatility in organic synthesis (Curti et al., 2007).

Computational Chemistry Studies

Computational studies involving 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone derivatives provide valuable insights into the molecular interactions and properties of these compounds, further extending its utility in theoretical and applied chemistry (Erdogan & Erdoğan, 2019).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTXNZZTOVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395031
Record name 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

CAS RN

51490-01-8
Record name 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3',4',5'-Trimethoxyacetophenone (15.0 g) and pyrrolidone hydrotribromide (35.39 g) were dissolved in tetrahydrofuran (225 ml), followed by stirring at 40° C. for one hour. The reaction solution was cooled to room temperature, precipitated crystals were filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the obtained crude crystals were washed with hexane (100 ml) to give 2-bromo-3',4',5'-trimethoxyacetophenone (Compound XIa, 12.20 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
35.39 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.0 g of 3,4,5-trimethoxyacetophenone in 70 ml of dimethyl ether and 30 ml of chloroform is cooled to 0° and then treated with a mixture containing 0.73 ml of bromine in 15 ml of chloroform in a dropwise manner. The reaction mixture is allowed to warm to 20°- 25° and stirred for 1 hr. The reaction mixture is partitioned between chloroform and water. The organic layer is separated, washed with dilute sodium bicarbonate, washed with saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (4.31 g) is recrystallized from ethanol/water. The solid is isolated and dried (18 hours, 0.01 mm, 40°) to give the title compound, mp 61°-62°; IR (mineral oil) 3010, 2995, 2952, 2926, 2868, 2855, 1695, 1687, 1586, 1505, 1466, 1455, 1428, 1417, 1389, 1335, 1255, 1229, 1190, 1151, 1128, 1004, 820, 636, and 602 cm-1 ; NMR (CDCl3, TMS) 7.24, 4.43 and 3.93δ; CMR (CDCl3) 190.2, 153.1, 149.9, 143.3, 128.9, 106.5, 60.9, 56.3 and 30.4δ; MS (m/z) M+ =288, other ions at m/z 259, 228, 195, 181, 167, 152, 137, 122, 109, 77, 66 and 53.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a manner similar to Preparation 30 react 1-(3,4,5-trimethoxyphenyl)ethanone with bromine to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Kamal, AVS Rao, TS Reddy, S Polepalli, SP Shaik… - …, 2015 - pubs.rsc.org
Two series of 2-ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl and 2-cyclopropyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles were designed, synthesized and evaluated …
Number of citations: 11 pubs.rsc.org
R Romagnoli, PG Baraldi, MK Salvador… - Bioorganic & medicinal …, 2012 - Elsevier
Antitumor agents that bind to tubulin and disrupt microtubule dynamics have attracted considerable attention in the last few years. To extend our knowledge of the thiazole ring as a …
Number of citations: 77 www.sciencedirect.com
R Romagnoli, PG Baraldi, V Remusat… - Journal of medicinal …, 2006 - ACS Publications
2-(3‘,4‘,5‘-Trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophene derivatives were synthesized and evaluated for antiproliferative activity, inhibition of tubulin polymerization, and cell …
Number of citations: 71 pubs.acs.org
R Romagnoli, PG Baraldi, CL Cara… - European journal of …, 2011 - Elsevier
A wide variety of small molecules with diverse molecular scaffolds inhibit microtubule formation. In this article we report a one-pot procedure for the preparation of a novel 2-(N-…
Number of citations: 37 www.sciencedirect.com
R Romagnoli, PG Baraldi, T Sarkar, MD Carrion… - Bioorganic & medicinal …, 2008 - Elsevier
Molecules that target microtubules have an important role in the treatment of cancer. A new class of inhibitors of tubulin polymerization based on the 2-(3,4,5-trimethoxybenzoyl)-2-…
Number of citations: 62 www.sciencedirect.com
R Romagnoli, PG Baraldi, A Brancale… - Journal of medicinal …, 2011 - ACS Publications
Combretastatin A-4, a potent tubulin polymerization inhibitor, caused us to synthesize a novel series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles with the goal of …
Number of citations: 105 pubs.acs.org
R Romagnoli, PG Baraldi, MD Carrion, CL Cara… - Bioorganic & medicinal …, 2009 - Elsevier
The biological importance of microtubules in mitosis and cell division makes them an interesting target for the development of anticancer agents. Small molecules such as benzo[b]…
Number of citations: 87 www.sciencedirect.com
R Romagnoli, PG Baraldi, MD Carrion… - Bioorganic & medicinal …, 2010 - Elsevier
The central role of microtubules in cell division and mitosis makes them a particularly important target for anticancer agents. On our early publication, we found that a series of 2-(3′,4′,…
Number of citations: 54 www.sciencedirect.com
R Romagnoli, PG Baraldi, CL Cara, E Hamel… - European journal of …, 2010 - Elsevier
The biological importance of microtubules in mitosis, as well as in interphase, makes them an interesting target for the development of anticancer agents. Small molecules such as benzo…
Number of citations: 49 www.sciencedirect.com
R Romagnoli, PG Baraldi, T Sarkar… - Journal of medicinal …, 2008 - ACS Publications
The 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus was used as the fundamental structure for the synthesis of compounds modified with respect to positions C-4 to C-7 with …
Number of citations: 116 pubs.acs.org

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